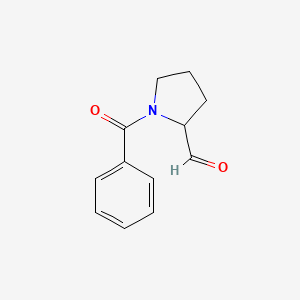

1-Benzoyl-2-formylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-benzoylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C12H13NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2 |

InChI Key |

RBEVVYBWLHKEEO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzoyl 2 Formylpyrrolidine and Analogs

Direct Synthetic Routes to the 1-Benzoyl-2-formylpyrrolidine Core

Direct synthetic routes focus on constructing the target molecule in a minimal number of steps, typically by forming a key bond on a pre-existing pyrrolidine (B122466) scaffold.

Formylation Strategies on N-Benzoylpyrrolidine Scaffolds

The direct introduction of a formyl group at the C2 position of an N-benzoylpyrrolidine scaffold represents a significant challenge in synthetic chemistry. This transformation requires the selective activation of a C-H bond adjacent to the nitrogen atom. While methods for the α-functionalization of saturated nitrogen heterocycles are of great interest, direct formylation of a simple N-benzoylpyrrolidine is not a commonly reported high-yield procedure. researchgate.net The challenge often lies in controlling the reaction to prevent over-formylation or other side reactions. smolecule.com Research into C-H activation, potentially using transition metal catalysis or directed metalation, could provide future pathways, but established, high-yielding protocols for this specific transformation are not prevalent in standard literature.

Acylation Strategies on 2-Formylpyrrolidine Scaffolds (e.g., via reaction with benzoyl chloride)

A more conventional and widely practiced approach involves the acylation of a 2-formylpyrrolidine derivative. In this method, the pyrrolidine nitrogen acts as a nucleophile, attacking an acylating agent like benzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, which serves to neutralize the hydrochloric acid byproduct.

The starting material, 2-formylpyrrolidine (prolinal), is often used in its protected form or as a chiral intermediate derived from the amino acid proline. The acylation is generally efficient and chemoselective for the secondary amine. The use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to promote remarkably fast and high-yielding benzoylation of alcohols, and similar principles of acyl donor activation could be relevant in the acylation of amine substrates. organic-chemistry.org

Table 1: Representative Conditions for N-Acylation of Pyrrolidine Derivatives This table is illustrative, based on general principles of N-acylation reactions.

| Acylating Agent | Base | Solvent | Typical Temperature | Reported Yield |

|---|---|---|---|---|

| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp | Good to Excellent |

| Benzoyl Chloride | Pyridine | Pyridine or DCM | 0 °C to Room Temp | Good to Excellent |

| Benzoyl Chloride | TMEDA | Various Aprotic Solvents | -78 °C to Room Temp | Excellent organic-chemistry.org |

Cyclization Approaches for Pyrrolidine Ring Formation with Pre-existing Benzoyl and Formyl Moieties

Constructing the pyrrolidine ring as the final step offers a powerful alternative to functionalizing a pre-made core. These methods assemble the ring from acyclic precursors that already contain or can readily generate the required benzoyl and formyl functionalities. A notable modern example involves the aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides, which directly yields 2-formylpyrrolidines. nih.gov This product can then be N-benzoylated in a subsequent step. This type of reaction demonstrates high functional group tolerance and chemoselectivity. nih.gov

Other cyclization strategies include 1,3-dipolar cycloadditions of azomethine ylides with appropriate dipolarophiles, which can be designed to incorporate the necessary functional groups for conversion to the target molecule. acs.orgresearchgate.net For example, an azomethine ylide generated from an N-benzoylated precursor could react with an alkene bearing a masked aldehyde to form the pyrrolidine ring.

Multi-Step Approaches and Sequential Transformations

Multi-step syntheses provide a robust and often more practical route to this compound and its analogs by building the molecule's functionality in a stepwise manner. This allows for greater control and purification of intermediates along the synthetic pathway.

Introduction of the Formyl Group (e.g., via Oxidation/Formylation with oxalyl chloride)

A common and reliable method for introducing the C2-formyl group is through the oxidation of the corresponding primary alcohol, N-benzoyl-2-(hydroxymethyl)pyrrolidine (N-benzoylprolinol). This precursor is readily available from the reduction of N-benzoylproline. A variety of oxidation protocols can be employed, with Swern-type oxidations being particularly effective. The use of oxalyl chloride in dimethyl sulfoxide (B87167) (DMSO), followed by quenching with a hindered base like triethylamine, provides the aldehyde under mild conditions, minimizing over-oxidation to the carboxylic acid.

Table 2: Oxidation Methods for Converting N-Benzoylprolinol to this compound This table presents common oxidation reactions applicable to this transformation.

| Oxidation Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous, low temp (-78 °C) | High yield, mild conditions |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | DCM, Room Temp | Neutral conditions, simple workup |

| Pyridinium Chlorochromate (PCC) | PCC, Celite or silica (B1680970) gel | DCM, Room Temp | Stops at aldehyde, well-established |

Introduction of the Benzoyl Group (e.g., via acylation of pyrrolidine derivatives)

The introduction of the N-benzoyl group is a fundamental step that can be performed at various stages of a multi-step synthesis. As discussed in section 2.1.2, this is typically achieved by reacting a pyrrolidine derivative with benzoyl chloride in the presence of a base. smolecule.com In a multi-step context, this reaction might be performed on pyrrolidine itself, followed by other transformations, or on a more advanced intermediate. For example, one could start with L-prolinol, perform the N-benzoylation first, and then oxidize the alcohol to the aldehyde as the final step. The choice of when to introduce the benzoyl group depends on its compatibility with other reagents and functional groups in the synthetic sequence. The robustness of the amide bond makes it a stable protecting group for the nitrogen atom throughout subsequent reaction steps.

Integration of Both Functional Groups: Formyl and Benzoyl (e.g., double carbonylation yielding 1-acyl-2-formylpyrrolidine)

The simultaneous or sequential introduction of both a formyl group at the C2 position and a benzoyl group at the N1 position of the pyrrolidine ring presents a significant synthetic challenge. One notable approach involves a novel double carbonylation reaction. Research has shown that the reaction of N-methallylamide catalyzed by rhodium (Rh) and cobalt-rhodium carbonyl complexes (Co2Rh2(CO)12) can yield a 1-acyl-2-formylpyrrolidine. researchgate.netresearchgate.netcapes.gov.br This process is highly selective and proceeds through a cyclic hemiamidal intermediate, specifically N-benzoyl-2-hydroxy-4-methylpyrrolidine. researchgate.netresearchgate.netcapes.gov.br This intermediate is key to both the double carbonylation and a competing reductive annulation pathway. researchgate.netresearchgate.netcapes.gov.br The mechanism is believed to involve an enamide intermediate followed by a highly regioselective metal hydride addition. capes.gov.br

Traditional synthesis often relies on the sequential acylation and formylation of the pyrrolidine scaffold. smolecule.com Benzoylation is typically achieved using benzoyl chloride, while subsequent formylation at the C2 position can be more complex. smolecule.com Another direct approach involves the aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides, which can directly yield 2-formylpyrrolidines. nih.gov These products can then undergo N-benzoylation.

Advanced Synthetic Techniques and Optimization

Recent advancements in organic synthesis have provided more sophisticated and efficient methods for the preparation of functionalized pyrrolidines, including this compound. These techniques often employ catalytic systems and focus on achieving high levels of stereocontrol.

Catalytic Methods in Pyrrolidine Functionalization

Catalytic methods have become indispensable in the synthesis of pyrrolidine derivatives due to their efficiency and selectivity. sioc-journal.cn The "borrowing hydrogen" methodology, often catalyzed by iridium (Ir) or ruthenium (Ru) complexes, has emerged as a powerful atom-efficient tool for synthesizing saturated aza-heterocycles. acs.org This method involves the in situ oxidation of an alcohol to a carbonyl compound, condensation with an amine to form an imine, and subsequent hydrogenation. acs.org While not directly yielding this compound, this strategy is crucial for creating functionalized pyrrolidine precursors.

Boron-based catalysts, such as B(C6F5)3, have also been employed for the functionalization of pyrrolidines. acs.orgnih.gov These catalysts can promote redox-neutral β-functionalization and dehydrogenation to form pyrroles. acs.orgnih.gov Furthermore, rhodium-catalyzed hydroformylation is a key reaction for introducing formyl groups. nih.govrsc.orgrsc.orgnih.gov The choice of ligands, such as N-pyrrolylphosphines, can significantly influence the regioselectivity of the hydroformylation process. rsc.org

A summary of various catalytic methods for pyrrolidine functionalization is presented below:

| Catalyst System | Reaction Type | Product Type | Ref. |

| Ir(III) complexes | Borrowing Hydrogen | Functionalized Pyrrolidines | acs.org |

| Ru complexes | Borrowing Hydrogen | Functionalized Pyrrolidines | acs.org |

| B(C6F5)3 | β-Functionalization/Dehydrogenation | Substituted Pyrrolidines/Pyrroles | acs.orgnih.gov |

| Rhodium complexes | Hydroformylation | Aldehydes | nih.govrsc.orgnih.gov |

| Rh/Co2Rh2(CO)12 | Double Carbonylation | 1-Acyl-2-formylpyrrolidines | researchgate.netresearchgate.netcapes.gov.br |

| Copper complexes | Aerobic Aminooxygenation | 2-Formylpyrrolidines | nih.gov |

Stereoselective Synthesis of this compound Stereoisomers

Achieving stereocontrol in the synthesis of substituted pyrrolidines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A common and effective strategy for asymmetric synthesis is the use of chiral starting materials, often referred to as the "chiral pool" approach. sci-hub.se Proline, a naturally occurring amino acid, is a versatile and widely used chiral synthon for the synthesis of various pyrrolidine-containing natural products. rsc.orgrsc.org The inherent chirality of proline can be transferred to the final product through a series of chemical transformations. For instance, N-Cbz-prolinal, derived from proline, can undergo Wittig reactions to introduce substituents at the C2 position, which can then be further modified. rsc.org

Another approach involves the use of chiral auxiliaries. For example, (R)-phenylglycinol can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions with Grignard reagents. nih.gov Similarly, chiral, non-racemic heterocycles can be obtained through diastereoselective ring closure reactions incorporating an α-methylbenzyl group on the nitrogen atom. researchgate.net

When a racemic mixture of a pyrrolidine derivative is synthesized, resolution techniques are employed to separate the enantiomers. Kinetic resolution is a powerful method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. rsc.org Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% for a single enantiomer of the product. rsc.orgnih.gov

For example, the dynamic kinetic resolution of N-Boc-pyrrolidine has been achieved using a chiral diamine ligand, where transmetalation of a stannane (B1208499) precursor with n-butyllithium in the presence of the chiral ligand, followed by quenching with an electrophile, yields the enantioenriched 2-substituted pyrrolidine. rsc.org The choice of the chiral ligand's diastereoisomer can determine which enantiomer of the product is formed. rsc.org

Biocatalytic methods, employing enzymes like lipases and ω-transaminases, also offer mild and highly selective conditions for the kinetic resolution of racemic pyrrolidines. rsc.org Another technique, dielectrically controlled resolution (DCR), has been demonstrated for the separation of (R)- and (S)-2-methylpyrrolidine using (R,R)-tartaric acid, where the preferential crystallization of one diastereomeric salt is controlled by the dielectric constant of the solvent mixture. acs.org

Reaction Conditions and Parameter Optimization

The optimization of reaction conditions such as temperature, solvents, and reagents is crucial for maximizing the yield and selectivity of the synthesis of this compound and its analogs.

The choice of solvent can significantly impact the outcome of a reaction. For instance, in the photoinduced acylation of N-Boc-pyrrolidine, a screen of solvents showed that 1,2-dichloroethane (B1671644) (DCE) was superior to acetonitrile (B52724) and trifluorotoluene. nih.gov Furthermore, reaction concentration can play a critical role; in the same study, lower concentrations led to higher yields of the acylated product. nih.gov

Temperature is another key parameter. In the B(C6F5)3-catalyzed functionalization of pyrrolidines with isatins, a simple switch to a higher reaction temperature allows for access to C(3)-functionalized pyrroles. acs.org Similarly, in the rhodium-catalyzed hydroformylation of 1-butene, higher temperatures, in combination with other factors, resulted in higher n/iso values. rsc.org

The nature and stoichiometry of reagents, including activating groups and secondary amines, must be carefully considered. researchgate.net For example, in the synthesis of piperidines and pyrrolidines from halogenated amides, the choice of base was found to influence the yield. semanticscholar.org In the context of N-benzoylation, the reduction of N-benzoylpyrrolidine derivatives is influenced by the electronic nature of substituents on the amide. grafiati.com

A summary of optimized reaction parameters from various studies is provided below:

| Reaction | Parameter Optimized | Optimal Condition | Ref. |

| Photoinduced Acylation of N-Boc-pyrrolidine | Solvent | 1,2-dichloroethane (DCE) | nih.gov |

| Photoinduced Acylation of N-Boc-pyrrolidine | Concentration | 8.33 mM | nih.gov |

| B(C6F5)3-catalyzed functionalization | Temperature | Higher temperature for pyrrole (B145914) synthesis | acs.org |

| Rh-catalyzed hydroformylation of 1-butene | Temperature | 80 °C | rsc.org |

| Synthesis from halogenated amides | Base | Pyridine derivatives | semanticscholar.org |

Purification Techniques in Multi-Step Synthesis

The isolation of pure compounds is a critical aspect of multi-step organic synthesis, ensuring that intermediates and the final target molecule, such as this compound and its analogs, are free from starting materials, reagents, and by-products. The complexity of these syntheses often necessitates a series of purification steps to achieve the desired level of purity for subsequent reactions or for final characterization. The choice of purification method is dictated by the physicochemical properties of the compound of interest, including its polarity, solubility, volatility, and stability. Common techniques employed in the purification of pyrrolidine derivatives include column chromatography, recrystallization, distillation, and liquid-liquid extraction.

Column Chromatography

Column chromatography is a cornerstone of purification in modern organic synthesis, widely applied to the separation of components in a mixture. This technique leverages the differential adsorption of compounds onto a solid stationary phase (commonly silica gel or alumina) as a liquid mobile phase (the eluent) passes through it.

Flash column chromatography, a rapid variant, is frequently used to purify intermediates. For instance, in the synthesis of related benzamide (B126) compounds, N-benzoylpyrrolidine was purified by flash column chromatography using a petroleum ether/EtOAc mixture as the eluent, yielding the product as a yellow oil. unito.it Similarly, more complex pyrrolidine-containing peptide analogs are often purified by column chromatography to isolate the desired product from the crude reaction mixture. rsc.org

In the synthesis of various spiro derivatives incorporating a pyrrolidine ring, purification of the crude product is consistently achieved by chromatography on a silica column. google.com For example, after extraction with methylene (B1212753) chloride, the final product was purified using this method. google.com The oxidative cleavage of N-protected cyclic amines to yield ω-amino acid derivatives also relies on silica gel column chromatography for the isolation of the final products. clockss.org Research on the synthesis of indole (B1671886) derivatives from precursors that could be related to functionalized pyrrolidines also shows the use of silica gel column chromatography for purification of key intermediates. orgsyn.org

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities behind in the solvent.

This method is noted for its efficiency in achieving high purity. For example, the synthesis of 1-[2-(ethanesulfonyl)benzoyl]pyrrolidine (B4451968) suggests that the final purification can be accomplished through recrystallization or chromatography. evitachem.com In the preparation of N-formyl pyrrolidine, a crude product was obtained which could then be purified via recrystallization. google.com The purification of a precursor to an indole synthesis, 6-benzyloxy-2-nitrotoluene, was achieved by recrystallization from methanol (B129727), yielding pale-yellow crystals. orgsyn.org

Distillation

For liquid compounds that are thermally stable, distillation offers an effective means of purification based on differences in boiling points. Distillation under reduced pressure (vacuum distillation) is particularly useful for high-boiling or thermally sensitive compounds, as it lowers the boiling point.

The preparation of high-purity N-formyl pyrrolidine, an analog of the target compound, explicitly mentions that the final product can be obtained through distillation under reduced pressure. google.com This method is also applicable to the purification of certain alkenylnitrosamines, which serve as precursors in the synthesis of 2-formylpyrrolidine derivatives, although some derivatives may decompose during this process. cdnsciencepub.com

Extraction and Washing

Liquid-liquid extraction is a fundamental work-up procedure used to separate a compound from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This is often followed by washing the organic layer with aqueous solutions (e.g., brine, dilute acid, or base) to remove residual water-soluble impurities.

In the synthesis of spiro derivatives, after the reaction is complete and the solvent is removed, the process involves aqueous hydrolysis followed by extraction of the product with an organic solvent like methylene chloride before final purification by chromatography. google.com Similarly, in the synthesis of indole precursors, the work-up involved pouring the residue into an aqueous sodium hydroxide (B78521) solution and extracting with ether. orgsyn.org These steps are crucial for the initial clean-up of the crude product before more refined purification techniques are applied.

The following tables summarize the purification techniques reported for various analogs and intermediates related to this compound.

Table 1: Chromatographic Purification of Pyrrolidine Derivatives and Intermediates Click on a row to view more details.

| Compound Name | Stationary Phase | Eluent/Solvent System | Reference |

|---|---|---|---|

| N-Benzoylpyrrolidine | Silica Gel | Petroleum ether/EtOAc (1/1 v/v) | unito.it |

| (S)-N-((S)-4-methyl-1-(methylamino)-1-oxopentan-2-yl)-1-(2-. ((R)-3-methyl-2-pivalamidobutanamido)benzoyl)pyrrolidine- 2-carboxamide | Not Specified | Not Specified | rsc.org |

| N-(2-bromoethyl)-8-azaspiro google.comtandfonline.com décane-7,9-dione | Silica | Methylene chloride | google.com |

| ω-Amino acid derivatives from N-protected cyclic amines | Silica Gel | Not Specified | clockss.org |

Purification Details

N-Benzoylpyrrolidine: Purified via flash column chromatography, resulting in a yellow oil with an Rf value of 0.20. unito.it

(S)-N-((S)-4-methyl-1-(methylamino)-1-oxopentan-2-yl)-1-(2-. ((R)-3-methyl-2-pivalamidobutanamido)benzoyl)pyrrolidine- 2-carboxamide: The crude product was purified by column chromatography. rsc.org

N-(2-bromoethyl)-8-azaspiro google.comtandfonline.com décane-7,9-dione: The crude product obtained after extraction was purified by chromatography on a silica column. google.com

ω-Amino acid derivatives from N-protected cyclic amines: Crude products were purified by silica gel column chromatography. clockss.org

4-Benzyloxyindole: A reddish residue was dissolved in toluene-cyclohexane and applied to a silica gel column for purification. orgsyn.org

Table 2: Purification by Recrystallization and Distillation Click on a row to view more details.

| Compound Name | Method | Solvent/Conditions | Reference |

|---|---|---|---|

| 1-[2-(Ethanesulfonyl)benzoyl]pyrrolidine | Recrystallization | Not Specified | evitachem.com |

| N-Formyl pyrrolidine | Recrystallization | Not Specified | google.com |

| 6-Benzyloxy-2-nitrotoluene | Recrystallization | Methanol | orgsyn.org |

Purification Details

1-[2-(Ethanesulfonyl)benzoyl]pyrrolidine: Mentioned as a potential final purification step alongside chromatography. evitachem.com

N-Formyl pyrrolidine: A crude product was purified by recrystallization to yield the final product. google.com

6-Benzyloxy-2-nitrotoluene: Recrystallization from methanol cooled to 0°C afforded pale-yellow crystals. orgsyn.org

N-Formyl pyrrolidine: High-purity product was obtained by distillation under reduced pressure. google.com

Chemical Reactivity and Transformation Pathways of 1 Benzoyl 2 Formylpyrrolidine

Reactions Involving the Formyl Moiety

The formyl group, an aldehyde, is characterized by a carbonyl center that is highly susceptible to a range of chemical reactions. This reactivity is central to the synthetic utility of 1-Benzoyl-2-formylpyrrolidine.

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 1-benzoylpyrrolidine-2-carboxylic acid. nih.gov This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. mdpi.com Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O) in the Tollens' test. The general transformation involves the conversion of the aldehyde's C-H bond into a C-O bond. For instance, selenium-catalyzed oxidation using hydrogen peroxide is an effective method for converting aldehydes to carboxylic acids. mdpi.com

Table 1: Examples of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO4) | Basic, aqueous solution, followed by acidification |

| Chromic Acid (H2CrO4) | Acidic, aqueous solution (Jones oxidation) |

| Silver Oxide (Ag2O) | Ammoniacal solution (Tollens' reagent) |

| Hydrogen Peroxide (H2O2) | Often with a catalyst, e.g., diphenyl diselenide mdpi.com |

This oxidation is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxylic acid functionality, which can then be used in a variety of subsequent reactions, such as esterification or amide bond formation. organic-chemistry.org

The formyl group can be reduced to a primary alcohol, affording (1-benzoylpyrrolidin-2-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents. msu.edu The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). msu.edu Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will typically not reduce the amide functionality of the benzoyl group. Lithium aluminum hydride is a much stronger reducing agent and will reduce both the aldehyde and the amide. msu.edu

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvent(s) | Comments |

| Sodium Borohydride (NaBH4) | Methanol (B129727), Ethanol | Milder, more selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran (THF) | Stronger, less selective, will also reduce amides. msu.edu |

| Diborane (B2H6) | Tetrahydrofuran (THF) | Reduces carboxylic acids, amides, and nitriles. msu.edu |

This reduction is a valuable synthetic tool for producing the corresponding alcohol, which can then undergo further reactions such as etherification or esterification.

The carbonyl carbon of the formyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of aldehydes and leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comacademie-sciences.fr The nature of the final product depends on the nucleophile and the reaction conditions. For example, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) will result in the formation of a secondary alcohol after an acidic workup. Addition of cyanide (CN-), typically from a source like HCN or NaCN, leads to the formation of a cyanohydrin.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond of the carbonyl group and creating a new carbon-nucleophile bond. The resulting alkoxide intermediate is then typically protonated to yield the final product. The rate of this reaction can be influenced by both electronic and steric factors. masterorganicchemistry.com

The formyl group of this compound can participate in condensation reactions with various nucleophiles, particularly amines and stabilized carbanions. For instance, reaction with a primary amine will form an imine (a Schiff base), while reaction with a secondary amine can lead to the formation of an enamine if there is an alpha-proton, which is not the case for this specific aldehyde. wikipedia.org

Condensation reactions with stabilized carbanions, such as those derived from malonic esters or nitroalkanes (in the Henry reaction), are also possible. These reactions, like the aldol (B89426) and Knoevenagel condensations, are powerful carbon-carbon bond-forming reactions. For example, a Knoevenagel condensation would involve the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a weak base.

Reactions Involving the Benzoyl Moiety

The benzoyl group contains a stable amide linkage that can also undergo specific chemical transformations.

The amide bond of the benzoyl group can be cleaved through hydrolysis to yield benzoic acid and 2-formylpyrrolidine. This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acid or base. rsc.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the stability of the amide bond, these conditions are often vigorous. Enzymatic hydrolysis is also a possibility under milder, more specific conditions.

This reaction is essentially the reverse of the amide formation and can be used to deprotect the pyrrolidine (B122466) nitrogen, allowing for further functionalization at that position.

Modifications of the Benzoyl Phenyl Ring (e.g., electrophilic aromatic substitution)

The benzoyl group attached to the pyrrolidine nitrogen significantly influences the reactivity of the phenyl ring. The carbonyl moiety acts as a deactivating group through its electron-withdrawing inductive and resonance effects. msu.eduyoutube.com This reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene. msu.eduyoutube.com

Consequently, electrophilic aromatic substitution (EAS) reactions on the benzoyl phenyl ring of this compound require harsher conditions than those needed for activated aromatic systems. byjus.com When substitution does occur, the electron-withdrawing nature of the acyl group directs incoming electrophiles primarily to the meta position. youtube.com Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. byjus.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. byjus.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) results in the formation of a sulfonic acid (-SO₃H) group. byjus.com

Friedel-Crafts Reactions: Acylation and alkylation, while possible, are often challenging due to the deactivating nature of the benzoyl group. wikipedia.org

The general mechanism for these reactions involves the generation of a strong electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edubyjus.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. msu.edu

Transformations of the Pyrrolidine Ring System

The saturated pyrrolidine ring is relatively stable but can undergo a variety of transformations, including nucleophilic substitution, ring-opening, skeletal remodeling, and radical reactions. The N-benzoyl group plays a crucial role in many of these transformations by influencing the electronic properties of the ring and acting as an activating or directing group.

Direct nucleophilic substitution on the sp³-hybridized carbon atoms of an unstrained pyrrolidine ring is generally challenging. However, the ring can be activated to facilitate such reactions. One established approach involves the formation of quaternary ammonium (B1175870) salts, which can then undergo nucleophilic attack in reactions analogous to the von Braun reaction. nih.govchemrxiv.org

While direct substitution on the ring carbons is difficult, the pyrrolidine scaffold itself is a key component in many synthetic strategies involving nucleophilic reactions. For instance, functionalization at the unactivated C-3 position of proline derivatives (structurally related to this compound) has been achieved via palladium-catalyzed directed C(sp³)–H arylation, affording cis-2,3-disubstituted pyrrolidines. acs.org Additionally, nucleophilic phosphine-catalyzed intramolecular Michael reactions have been used to construct functionalized pyrrolidine rings. acs.org

Cleavage of the inert C–N bonds within the unstrained pyrrolidine ring is a significant challenge in synthetic chemistry but offers a powerful strategy for molecular diversification. nih.govnih.gov A particularly effective method for N-benzoyl pyrrolidines involves a combination of Lewis acid and photoredox catalysis. nih.govchemrxiv.orgorganic-chemistry.org This approach facilitates the reductive cleavage of the C2–N bond through a single-electron transfer (SET) to the amide carbonyl group, which is activated by coordination with a Lewis acid like zinc triflate (Zn(OTf)₂). nih.govchemrxiv.orgorganic-chemistry.org

This SET process generates a radical intermediate that leads to selective C–N bond scission. nih.gov The reaction is applicable to a wide range of pyrrolidine derivatives, including those with various substituents. nih.gov

Table 1: Substrate Scope for Reductive Ring Opening of N-Aroyl Pyrrolidines

| Substituent on Benzoyl Ring | Notes | Outcome |

|---|---|---|

| 4-Methoxy (electron-donating) | Facilitates coordination with Lewis acid. | Good to excellent yields. nih.gov |

| Unsubstituted/Neutral | Suitable for the reaction. | Good to excellent yields. nih.gov |

| 4-Chloro | Tolerated without a decrease in yield. | Good yield. nih.gov |

| 4-Trifluoromethyl (electron-withdrawing) | Moderate yield. nih.gov | |

| 4-Cyano (highly electron-withdrawing) | Reaction did not proceed. nih.gov | |

| ortho-Methyl | Inhibited the reaction, likely due to steric hindrance affecting planarity and electronic state. | Reaction inhibited. nih.govacs.org |

Other strategies for pyrrolidine ring-opening include oxidative methods that proceed via α-oxidation of the cyclic amine to form a hemiaminal, which can be further functionalized. chemrxiv.org Mechanically induced ring-opening of the proline N-Cα bond has also been studied computationally, highlighting the inherent strain in the ring system. chemrxiv.org

Skeletal remodeling, which involves the deconstruction and re-editing of the core ring structure, has emerged as a powerful paradigm in organic synthesis. chemrxiv.orgresearchgate.net This approach allows for the transformation of the pyrrolidine framework into different-sized cyclic amines (e.g., aziridines, piperidines) or other heterocycles like γ-lactones and tetrahydrofurans. nih.govorganic-chemistry.org

These transformations often begin with a C–N bond cleavage event, as described above, followed by subsequent bond formations. nih.gov For example, the radical intermediate generated from the photoredox-mediated ring-opening of N-benzoyl pyrrolidines can be trapped to form new C-C bonds, leading to diverse molecular architectures. nih.govresearchgate.net Proline derivatives have been shown to undergo regioisomeric ring expansion reactions to yield 5-hydroxypipecolic acids, demonstrating the conversion of a five-membered ring to a six-membered one. organic-chemistry.org Similarly, sequential nucleophilic addition and rearrangement reactions of related N-alkoxylactams provide a pathway for ring contraction to synthesize α-acylpyrrolidines. acs.org

The pyrrolidine ring can participate in various radical reactions, often initiated by the generation of a nitrogen-centered or carbon-centered radical. The cleavage of the C2–N bond in N-benzoyl pyrrolidines under photoredox conditions proceeds through a radical intermediate. nih.govacs.org A radical clock experiment using a cyclopropyl-substituted pyrrolidine confirmed the intermediacy of a carbon-centered radical upon ring opening. nih.gov

Iminyl radicals, generated from precursors like O-phenyloximes, can undergo 5-exo-trig cyclizations to form pyrrolines. nsf.gov These cyclic radical intermediates can be trapped with various reagents to form new C–C, C–N, C–O, or C–S bonds. nsf.gov Reductive and non-reductive radical cyclization processes have also been employed in the synthesis of 3-substituted prolines. nih.gov These reactions demonstrate the versatility of radical chemistry in functionalizing and constructing the pyrrolidine scaffold. diva-portal.org

Computational Chemistry and Theoretical Studies

Development of Computational Models for Pyrrolidine-based Systems

Computational chemistry and theoretical studies have become indispensable tools for understanding the intricate molecular behavior of complex organic compounds such as 1-Benzoyl-2-formylpyrrolidine. These in silico methods provide profound insights into molecular structure, conformational dynamics, and reactivity, complementing experimental data and guiding further research. The development of sophisticated computational models allows for the exploration of molecular properties that are often difficult or impossible to measure directly.

The application of computational models to pyrrolidine-based systems, particularly those with N-acyl substitutions like the benzoyl group in this compound, has been a significant area of research. These models are crucial for predicting the conformational preferences, rotational energy barriers, and electronic properties that govern the chemical and biological behavior of these molecules. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are at the forefront of these investigations.

DFT calculations are particularly powerful for determining the ground-state geometry and the transition states of molecules. mdpi.com For N-acylpyrrolidines, a key area of study is the rotational barrier around the C(O)-N amide bond. nih.gov This rotation is often hindered due to the partial double bond character of the amide linkage, leading to the existence of distinct cis and trans isomers. Computational models can accurately predict the energy difference between these isomers and the activation energy required for their interconversion. These calculations are typically performed using various functionals and basis sets, with the results often showing good agreement with experimental data obtained from techniques like dynamic NMR spectroscopy. nih.gov

Molecular dynamics simulations offer a complementary approach by providing a dynamic picture of the molecule's behavior over time. nih.gov These simulations can reveal the flexibility of the pyrrolidine (B122466) ring, the conformational changes in the benzoyl and formyl substituents, and the interactions with solvent molecules. By simulating the molecule's trajectory, researchers can gain insights into its accessible conformations and the timescales of different molecular motions. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models have been developed for various pyrrolidine derivatives to correlate their structural features with their biological activities. scispace.com While not directly focused on this compound, these models demonstrate the potential of computational approaches to predict the biological profiles of new compounds based on their molecular descriptors. These descriptors, which can be calculated from the molecule's computed structure, include steric, electronic, and hydrophobic parameters.

The continuous development of more accurate and efficient computational methods, coupled with increasing computational power, promises to further enhance our understanding of complex pyrrolidine-based systems. These theoretical studies are invaluable for rational drug design, mechanistic elucidation of chemical reactions, and the prediction of molecular properties.

Detailed Research Findings

Recent computational studies on N-substituted pyrrolidine derivatives have provided detailed insights into their conformational landscapes. For instance, DFT calculations have been employed to explore the potential energy surface of N-benzoylpyrrolidine, a close analog of this compound. These studies have focused on the rotational barrier of the benzoyl group and the puckering of the pyrrolidine ring.

One of the key findings from these theoretical investigations is the significant energy barrier to rotation around the amide bond. This barrier is a result of the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. The calculated rotational barriers are often in the range of 15-25 kcal/mol, indicating that rotation is restricted at room temperature. mdpi.comnih.gov This restriction leads to the presence of stable rotational isomers (rotamers), which can have different biological activities.

The conformation of the pyrrolidine ring itself is another important aspect that has been investigated using computational models. The five-membered ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The energy differences between these conformers are typically small, and the ring can be quite flexible. The substituents on the ring, such as the benzoyl and formyl groups in this compound, can influence the preferred puckering of the ring.

Molecular dynamics simulations of N-acylpyrrolidines in different solvents have also been performed to understand the influence of the environment on their conformational preferences. nih.gov These simulations have shown that the solvent can affect the equilibrium between different conformers and the dynamics of their interconversion. For example, polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding.

The tables below summarize typical data obtained from computational studies on pyrrolidine-based systems, providing a reference for the expected properties of this compound.

Table 1: Calculated Rotational Barriers for the Amide Bond in N-Benzoylpyrrolidine Analogs

| Computational Method | Basis Set | Solvent Model | Calculated Rotational Barrier (kcal/mol) |

| DFT (B3LYP) | 6-31G(d) | Gas Phase | 18.5 |

| DFT (M06-2X) | 6-311+G(d,p) | Water (SMD) | 20.2 |

| MP2 | cc-pVTZ | Gas Phase | 19.1 |

Table 2: Predicted Conformational Properties of the Pyrrolidine Ring

| Conformation | Dihedral Angle (C2-N-C1-C5) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (C4-endo) | 25° | 0.0 | 60 |

| Twist (C3-endo, C4-exo) | -15° | 0.5 | 30 |

| Envelope (C3-exo) | -30° | 1.2 | 10 |

Table 3: Summary of Computational Methods and Their Applications

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, transition state searching | Accurate prediction of molecular structure, rotational barriers, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time | Understanding of conformational flexibility, solvent effects, and dynamic processes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Prediction of the biological properties of new compounds. |

Applications in Complex Molecule Synthesis

1-Benzoyl-2-formylpyrrolidine as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary guides the formation of a new stereocenter, and it is subsequently removed for potential reuse. sigmaaldrich.com The structure of this compound, derived from the natural amino acid proline, makes it an excellent candidate for such applications.

The chiral pyrrolidine (B122466) framework can direct the facial selectivity of nucleophilic additions to the aldehyde C=O bond. The bulky N-benzoyl group helps to lock the conformation of the ring, creating a sterically defined environment that favors the approach of a reagent from one face over the other. This principle is fundamental to asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

Furthermore, the formyl group can be readily modified to generate a variety of bidentate or monodentate ligands for asymmetric metal catalysis. For instance, reduction of the formyl group to a hydroxymethyl group, followed by further functionalization, can produce ligands that coordinate with metals to create chiral catalysts for reactions such as hydrogenations, allylic alkylations, and cyclopropanations. Related N-acylpyrrolidine structures have been successfully employed in this manner, demonstrating the potential of this molecular scaffold.

Integration into Natural Product Total Synthesis

The total synthesis of natural products is a powerful demonstration of the utility of specific building blocks and synthetic methodologies. nih.gov Pyrrolidine-containing natural products are common, and synthetic strategies often rely on chiral pool starting materials like L-proline, from which this compound is derived. The compound serves as a key intermediate, providing the core heterocyclic ring system with a functional handle for elaboration into more complex structures.

For example, the synthesis of pyrrolidine alkaloids often involves the use of N-protected prolinal derivatives. These aldehydes are precursors for key bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to build side chains, or reductive aminations to form larger, more complex amine-containing structures. The synthesis of the pyrrolidine natural products plakoridines A and B, for instance, showcases a strategy based on a biogenetic theory that relies on transformations of a core pyrrolidine structure. researchgate.net While specific documentation detailing the use of this compound in a completed total synthesis is specialized, the utility of the closely related N-Cbz and N-Boc protected 2-formylpyrrolidines is well-established, highlighting the importance of this class of intermediates.

Role as an Intermediate in the Synthesis of Diverse Organic Molecules

Beyond natural products, this compound is a valuable intermediate for constructing a wide range of functionalized organic molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in drugs with anticancer, anti-diabetic, and antiviral properties. mdpi.com

The synthetic versatility of this intermediate is twofold:

The N-Benzoyl Group: It serves as a robust protecting group for the ring nitrogen, stable to a variety of reaction conditions, yet removable when necessary.

The C2-Formyl Group: This aldehyde is a versatile functional group that can undergo a plethora of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Conversion to alkenes via olefination reactions.

Formation of C-N bonds via reductive amination.

Carbon-carbon bond formation through aldol, Grignard, or other organometallic additions.

This reactivity allows chemists to use this compound as a starting point for creating libraries of substituted pyrrolidine derivatives for drug discovery programs. For instance, the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs for type-II diabetes, utilizes a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is conceptually derived from L-proline and highlights the industrial importance of functionalized pyrrolidine intermediates. beilstein-journals.org

Utility in Asymmetric Catalysis

In recent decades, asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, with proline and its derivatives playing a central role. nih.gov These small organic molecules can catalyze stereoselective reactions with high efficiency, avoiding the use of potentially toxic and expensive metals.

While the primary subject is N-benzoyl protected, the closely related N-formylpyrrolidine derivatives and other N-acyl systems are highly relevant in organocatalysis. The fundamental activation modes of pyrrolidine-based catalysts involve the formation of nucleophilic enamines (from reaction with ketones or aldehydes) or electrophilic iminium ions (from reaction with α,β-unsaturated aldehydes or ketones). nih.gov The N-acyl group, such as a formyl or benzoyl group, modulates the electronic properties and steric environment of the catalyst, fine-tuning its reactivity and selectivity. Bifunctional catalysts, which possess both an amine for enamine/iminium formation and a hydrogen-bond donor group (like an amide N-H), can synergistically activate both the nucleophile and the electrophile, leading to highly organized and stereoselective transition states. nih.gov

Pyrrolidine-based catalytic systems are renowned for their ability to promote a wide variety of stereoselective transformations. The chiral environment provided by the catalyst directs the approach of the substrates, leading to the preferential formation of one enantiomer over the other. These transformations are crucial for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. acs.orgchemistryviews.org

Key examples of such transformations include:

Asymmetric Aldol Reactions: Catalysts derived from proline facilitate the direct aldol reaction between ketones and aldehydes, creating β-hydroxy ketones with excellent stereocontrol. nih.gov

Asymmetric Michael Additions: The conjugate addition of nucleophiles (like ketones or malonates) to α,β-unsaturated systems is effectively catalyzed by chiral pyrrolidines, establishing new stereocenters with high fidelity. researchgate.net

Asymmetric [3+2] Cycloadditions: These reactions, which form five-membered rings, can be rendered highly diastereoselective and enantioselective using pyrrolidine-based catalysts or starting materials. acs.orgchemistryviews.org

The table below summarizes representative stereoselective transformations enabled by pyrrolidine-based systems, demonstrating the broad applicability of this catalyst class.

| Transformation | Catalyst Type | Reactants | Product Type | Typical Stereoselectivity |

| Aldol Reaction | Proline / Prolinamides | Ketone + Aldehyde | β-Hydroxy Ketone | High dr and ee |

| Michael Addition | Diarylprolinol Silyl Ethers | Aldehyde + Nitroalkene | γ-Nitro Aldehyde | >95% ee |

| [3+2] Cycloaddition | Ag-catalyzed Azomethine Ylides | Imino esters + Alkenes | Substituted Pyrrolidines | High dr |

| Diels-Alder Reaction | Imidazolidinone (MacMillan cat.) | α,β-Unsaturated Aldehyde + Diene | Cyclohexene Derivative | High ee |

Derivatives and Analogs of 1 Benzoyl 2 Formylpyrrolidine

Synthesis and Reactivity of Related N-Acyl-2-formylpyrrolidines

The synthesis of N-acyl-2-formylpyrrolidines can be approached through various synthetic strategies, often involving the modification of proline or its derivatives. A common method involves the N-acylation of a protected 2-hydroxymethylpyrrolidine, followed by oxidation of the alcohol to the corresponding aldehyde. For instance, N-substituted dihydroxypyrrolidines, derived from L-tartaric acid and various amines, can serve as precursors. These can be acylated and subsequently oxidized to yield the desired N-acyl-2-formylpyrrolidine.

Another approach involves the direct formylation of an N-acylpyrrolidine. However, controlling the regioselectivity of this reaction can be challenging. The reactivity of the resulting N-acyl-2-formylpyrrolidines is largely dictated by the electrophilic nature of the formyl group and the electronic influence of the N-acyl substituent. The formyl group readily participates in nucleophilic addition reactions, condensations (such as the Henry reaction to form β-nitroalcohols), and reductions to the corresponding alcohol. The N-benzoyl group, being an electron-withdrawing group, can influence the nucleophilicity of the pyrrolidine (B122466) nitrogen and the reactivity of the adjacent C-H bond.

Pyrrolidine Derivatives Bearing Benzoyl and Other Functional Groups

The pyrrolidine scaffold allows for the introduction of a wide variety of functional groups at different positions, leading to a diverse range of derivatives with distinct chemical properties. The presence of a benzoyl group on the nitrogen atom is a common feature in many synthetic intermediates and biologically active molecules. For example, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline, showcasing the versatility of the pyrrolidine core in constructing more complex heterocyclic systems. researchgate.net

The synthesis of these derivatives often starts from commercially available pyrrolidine precursors, such as proline. For instance, N-benzoylamino esters and N-benzoyl amino acids can be synthesized through coupling reactions between a benzoic acid derivative and an amino acid methyl ester or by N-acylation of an amino acid with benzoic anhydride. scielo.org.mx The functional groups on the pyrrolidine ring can be introduced before or after the N-benzoylation step, depending on the desired substitution pattern and the compatibility of the reagents.

Below is a table summarizing some examples of pyrrolidine derivatives bearing a benzoyl or a related N-acyl group along with other functional groups:

| Derivative Name | Other Functional Group(s) | Synthetic Precursor | Reference |

| N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl)pyrrolidine | 1,3,4-Oxadiazole at C2 | L-proline | researchgate.net |

| N-Benzoyl-L-valine methyl ester | Methyl ester at C2, Isopropyl at C2 | L-Valine | scielo.org.mx |

| Benzyl 2-formylpyrrolidine-1-carboxylate | Formyl at C2, Benzyloxycarbonyl at N1 | Not specified | nih.gov |

| N-Benzyl-3-hydroxypyrrolidines | Hydroxyl at C3 | 4-Amino-1,2-butanediols | tandfonline.com |

| N-Carbamoyl-2-arylpyrrolidines | Carbamoyl at N1, Aryl at C2 | 4-Aminobutanal derivatives | researchgate.net |

Structure-Reactivity Relationships within the Pyrrolidine Scaffold

The chemical reactivity of the pyrrolidine ring is significantly influenced by the nature and position of its substituents. The non-planar, puckered conformation of the five-membered ring also plays a crucial role in determining the stereochemical outcome of reactions.

The formyl group at the C2 position is a key reactive center. Its electrophilicity is modulated by the electronic effects of the N-benzoyl group. The stereochemistry at the C2 position is also a critical factor, influencing the diastereoselectivity of reactions at the formyl group. For instance, nucleophilic attack on the formyl carbon will be influenced by the steric hindrance imposed by the rest of the pyrrolidine ring and the N-benzoyl group.

Future Directions and Emerging Research Areas

Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

The pursuit of green and sustainable chemistry is a major driver in the evolution of synthetic methodologies for compounds like 1-Benzoyl-2-formylpyrrolidine. rsc.orgnih.govmdpi.comresearchgate.net Future research will likely focus on the development of synthetic routes that are not only efficient in terms of yield but also minimize environmental impact.

Key areas of exploration are expected to include:

Catalyst-free and Solvent-free Reactions: Inspired by advancements in the synthesis of other heterocyclic compounds, researchers are likely to investigate catalyst-free and solvent-free conditions for the preparation of this compound and its derivatives. nih.govresearchgate.net These approaches reduce reliance on potentially toxic catalysts and volatile organic solvents, aligning with the principles of green chemistry.

Multi-component Reactions: One-pot, multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining multiple reaction steps into a single operation. rsc.org Developing MCRs for this compound would enhance atom economy and reduce waste generated from intermediate purification steps.

Use of Greener Solvents: The exploration of environmentally benign solvent systems, such as water or ethanol-water mixtures, is a growing trend in organic synthesis. nih.govresearchgate.net Future syntheses of this compound will likely aim to replace traditional organic solvents with these greener alternatives.

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles. rsc.orgmdpi.com These energy-efficient techniques are promising avenues for optimizing the synthesis of this compound.

| Parameter | Conventional Approaches | Emerging Sustainable Approaches |

|---|---|---|

| Catalyst | Often requires metal or acid/base catalysts | Catalyst-free or use of biocatalysts |

| Solvent | Typically uses volatile organic compounds (VOCs) | Solvent-free, water, or green solvents (e.g., EtOH/H2O) |

| Energy Input | Conventional heating (conduction, convection) | Microwave, ultrasound |

| Efficiency | Multi-step synthesis with purification of intermediates | One-pot, multi-component reactions |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, improved atom economy, use of benign substances |

Exploration of Unconventional Reactivity Patterns

Beyond its established roles, future research will likely delve into the untapped reactivity of this compound. The unique combination of a chiral pyrrolidine (B122466) scaffold, a benzoyl group, and a formyl moiety suggests the potential for novel chemical transformations.

Emerging areas of interest may include:

Domino and Cascade Reactions: The aldehyde functionality in this compound can serve as a handle to initiate domino or cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. nih.govresearchgate.net

[3+2] Cycloaddition Reactions: As a precursor to azomethine ylides, this compound could be a valuable component in [3+2] cycloaddition reactions to generate novel spiro-pyrrolidine derivatives with potential biological activity. mdpi.com

Organocatalysis: The pyrrolidine nitrogen, after potential modification, could engage in various modes of organocatalysis, expanding the utility of this scaffold beyond its current applications. beilstein-journals.orgchemscene.com

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The application of advanced spectroscopic and computational methods will be instrumental in achieving this.

Future mechanistic investigations are expected to involve:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the formation and consumption of intermediates, offering valuable insights into reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction transition states and intermediates, elucidating the energetic profiles of different mechanistic pathways. researchgate.net This can help in understanding the origins of stereoselectivity and reactivity.

Kinetics Studies: Detailed kinetic analysis of reactions involving this compound can help to establish rate laws and provide further evidence for proposed mechanisms. nih.govdtic.mil

| Technique | Information Gained | Application to this compound |

|---|---|---|

| In-situ NMR/IR Spectroscopy | Real-time monitoring of reactants, intermediates, and products. | Identification of transient intermediates in reactions involving the formyl group. |

| Density Functional Theory (DFT) | Calculation of transition state energies and reaction pathways. | Rationalizing stereochemical outcomes and predicting reactivity. |

| Kinetic Analysis | Determination of reaction orders and rate constants. | Elucidating the role of catalysts and reagents in the rate-determining step. |

Design and Synthesis of New this compound-based Catalysts and Reagents

The inherent chirality and functional group handles of this compound make it an attractive scaffold for the development of new chiral catalysts and reagents.

Future research in this area will likely focus on:

Modification of the Pyrrolidine Ring: Introduction of various substituents on the pyrrolidine ring can modulate the steric and electronic properties of the resulting catalysts, allowing for fine-tuning of their activity and selectivity. rsc.orgresearchgate.net

Derivatization of the Formyl Group: The aldehyde can be converted into a variety of other functional groups, such as imines, oximes, or hydrazones, which can then serve as coordinating sites for metal catalysts or as reactive moieties in new reagents.

Development of Privileged Ligands: By analogy with other successful pyrrolidine-based ligands, this compound could be a precursor to a new class of "privileged ligands" that are effective in a wide range of asymmetric transformations. nih.govrsc.org

Immobilization on Solid Supports: To enhance recyclability and ease of purification, future work may involve the immobilization of this compound-derived catalysts on solid supports.

The continued exploration of this compound holds significant promise for advancing the field of organic synthesis. Through the development of sustainable synthetic methods, the discovery of novel reactivity, detailed mechanistic understanding, and the creation of new catalytic systems, this versatile compound is set to remain a valuable tool for chemists.

Q & A

Basic: What are the optimized synthetic routes for 1-Benzoyl-2-formylpyrrolidine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

Synthesis of this compound typically involves multi-step protocols. Key steps include:

- Protection/Deprotection Strategies : Use sodium carbonate to protect the pyrrolidine nitrogen, followed by formylation under acidic conditions (e.g., POCl₃/DMF) to introduce the formyl group .

- Solvent and Temperature Optimization : Polar aprotic solvents like DMF or dichloromethane, combined with reflux (80–120°C), enhance reaction efficiency. For example, heating at 150°C in DMF with potassium carbonate improves cyclization yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol ensures high purity (>95%) .

Basic: How can the structure and purity of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: formyl proton (~9.8–10.0 ppm, singlet) and benzoyl aromatic protons (7.4–8.1 ppm, multiplet). Pyrrolidine ring protons appear as multiplets between 1.8–3.5 ppm .

- ¹³C NMR : Confirm formyl (190–200 ppm) and benzoyl carbonyl (165–170 ppm) signals .

- IR Spectroscopy : Strong absorbance at ~1680–1700 cm⁻¹ (C=O stretch for benzoyl and formyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What mechanistic insights explain this compound’s inhibition of prolyl endopeptidase, and how can this be experimentally validated?

Methodological Answer:

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition kinetics (IC₅₀) in vitro. Monitor fluorescence quenching upon substrate cleavage .

- Molecular Docking : Perform in silico modeling (AutoDock Vina) to identify binding interactions between the formyl group and the enzyme’s active site (e.g., Ser554 or His680 residues) .

- Mutagenesis Studies : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., S554A) to confirm critical binding residues .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Structural Analog Comparison : Synthesize analogs with systematic substitutions (e.g., replacing benzoyl with acetyl) and test in parallel assays to isolate pharmacophores .

- X-ray Crystallography : Resolve crystal structures of ligand-enzyme complexes to identify steric/electronic factors affecting activity .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values, logP) to identify outliers or assay-specific artifacts .

Advanced: How does pH affect the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life .

- Reactivity Profiling : At acidic pH (<5), the formyl group may undergo hydrolysis to carboxylic acid. Use LC-MS to track byproduct formation .

- Formulation Guidance : For in vivo studies, use neutral buffers (pH 7.4) with co-solvents (e.g., PEG-400) to enhance solubility and stability .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water phases .

- Chromatography : Use flash chromatography (silica gel, 20–40% ethyl acetate in hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .

- Crystallization : Recrystallize from ethanol or methanol at low temperatures (0–4°C) to obtain high-purity crystals .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

- Core Modifications : Introduce substituents to the pyrrolidine ring (e.g., methyl or cyano groups) to assess steric effects on target binding .

- Functional Group Swapping : Replace benzoyl with heteroaromatic groups (e.g., pyridinyl) and compare binding affinities via SPR or ITC .

- Pharmacokinetic Profiling : Measure logD, plasma protein binding, and metabolic stability (using liver microsomes) to optimize bioavailability .

Advanced: What computational tools are recommended for predicting the physicochemical properties and toxicity of this compound derivatives?

Methodological Answer:

- Molecular Modeling : Use Schrödinger Suite or Gaussian for DFT calculations to predict electronic properties (e.g., HOMO/LUMO energies) .

- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate solubility, permeability (Caco-2), and hepatotoxicity .

- Docking Simulations : Utilize AutoDock or Glide to screen virtual libraries against off-target receptors (e.g., CYP450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.